Cytoprotective Potency: 4-(Tert-butyl)-7-hydroxy-2H-chromen-2-one Demonstrates EC₅₀ of 3.06 µM in t-BHP-Induced Oxidative Stress Model
In a systematic structure-activity relationship study of coumarin derivatives against tert-butyl hydroperoxide (t-BHP)-induced oxidative damage in HepG2 human hepatoma cells, 4-(tert-butyl)-7-hydroxy-2H-chromen-2-one (designated as compound 16) exhibited an EC₅₀ value of 3.06 µM for cytoprotection [1]. This performance was directly benchmarked against a related analog: 7-hydroxy-4-methylcoumarin (compound 19) yielded an EC₅₀ of 1.50 µM, while the positive control quercetin showed an EC₅₀ of 0.17 µM [1]. The tert-butyl-substituted derivative thus displayed 2.04-fold lower cytoprotective potency than the 4-methyl analog under identical assay conditions, providing a clear quantitative basis for compound selection in oxidative stress models.
| Evidence Dimension | Cytoprotective efficacy against t-BHP-induced oxidative damage |
|---|---|
| Target Compound Data | EC₅₀ = 3.06 µM |
| Comparator Or Baseline | 7-Hydroxy-4-methylcoumarin (EC₅₀ = 1.50 µM); Quercetin (EC₅₀ = 0.17 µM) |
| Quantified Difference | 2.04-fold lower potency than 4-methyl analog |
| Conditions | t-BHP-induced oxidative damage in HepG2 human hepatoma cells; EC₅₀ determined from dose-response curves |
Why This Matters
This quantitative difference informs experimental design where either higher potency (4-methyl analog) or distinct SAR interpretation (tert-butyl group effects) is required.
- [1] Ando, T., Nagumo, M., Ninomiya, M., Tanaka, K., Linhardt, R. J., & Koketsu, M. (2018). Synthesis of coumarin derivatives and their cytoprotective effects on t-BHP-induced oxidative damage in HepG2 cells. Bioorganic & Medicinal Chemistry Letters, 28(14), 2422-2425. View Source
